Tetrapropylammonium bisulfate
Overview
Description
Tetrapropylammonium bisulfate is an ionic compound with the chemical formula (C3H7)4NHSO4. It is commonly used as an ion-pair reagent in chromatography due to its ability to form ion pairs with various analytes, enhancing their separation on reversed-phase high-performance liquid chromatography columns .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrapropylammonium bisulfate can be synthesized by reacting sodium tetra-n-propyl amide with sulfuric acid. The reaction involves adding sulfuric acid to a solution of sodium tetra-n-propyl amide, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrapropylammonium bisulfate primarily undergoes ion-pair formation reactions. It can also participate in substitution reactions where the bisulfate ion can be replaced by other anions.
Common Reagents and Conditions
Ion-Pair Formation: Typically involves the use of this compound in aqueous or organic solvents to form ion pairs with analytes.
Substitution Reactions: Can occur in the presence of strong acids or bases, leading to the replacement of the bisulfate ion with other anions.
Major Products Formed
Ion-Pair Formation: Results in the formation of ion pairs that enhance the separation of analytes in chromatography.
Substitution Reactions: Produces new ionic compounds depending on the substituting anion.
Scientific Research Applications
Tetrapropylammonium bisulfate is widely used in scientific research, particularly in the field of chromatography. Its primary application is as an ion-pair reagent in reversed-phase high-performance liquid chromatography, where it helps in the separation of ionic and highly polar substances . Additionally, it is used in the preparation of room temperature ionic liquids, which have applications in various chemical processes .
Mechanism of Action
The mechanism by which tetrapropylammonium bisulfate exerts its effects is primarily through ion-pair formation. The tetrapropylammonium cation interacts with the bisulfate anion, forming a stable ion pair. This ion pair can then interact with analytes, enhancing their separation in chromatography. The molecular targets are the analytes being separated, and the pathways involved include the formation and stabilization of ion pairs .
Comparison with Similar Compounds
Similar Compounds
- Tetrapropylammonium hydrogen sulfate
- Tetrabutylammonium bisulfate
- Tetraethylammonium bisulfate
Uniqueness
Tetrapropylammonium bisulfate is unique due to its specific alkyl chain length, which provides optimal balance between hydrophobic and hydrophilic interactions. This balance enhances its effectiveness as an ion-pair reagent compared to similar compounds with shorter or longer alkyl chains .
Properties
IUPAC Name |
hydrogen sulfate;tetrapropylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.H2O4S/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXJKKOSZCHGEU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585012 | |
Record name | N,N,N-Tripropylpropan-1-aminium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56211-70-2 | |
Record name | Tetrapropylammonium hydrogen sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56211-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N-Tripropylpropan-1-aminium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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